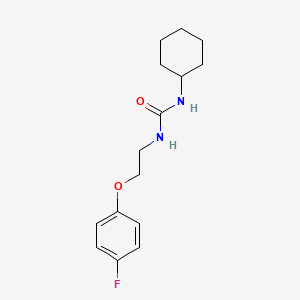

1-Cyclohexyl-3-(2-(4-fluorophenoxy)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclohexyl-3-(2-(4-fluorophenoxy)ethyl)urea is a chemical compound with the molecular formula C15H21FN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group, a urea group, and a fluorophenoxy group . The average mass of the molecule is 264.338 Da .Scientific Research Applications

Chemical Synthesis Applications

Synthesis of Diazabicyclo Nonanones

Wendelin and Kern (1979) explored the reactivity of 2-cyclohexenones with urea to synthesize diazabicyclo nonanones, highlighting the chemical versatility of urea derivatives in creating complex nitrogen-containing structures (W. Wendelin, W. Kern, 1979).

Antifungal Activity

Mishra et al. (2000) investigated N(1)- and N(3)-(4-fluorophenyl) ureas for their antifungal properties, showcasing the application of fluorophenyl ureas in developing fungicides (A. Mishra, S. Singh, A. Wahab, 2000).

Improved Synthesis with Urea Catalysis

Li et al. (2012) presented an improved method for synthesizing arylmethylene bis derivatives using urea as a catalyst under ultrasound, demonstrating urea's role in facilitating chemical transformations (Ji-tai Li, Yan-Wei Li, Ya-li Song, Guofeng Chen, 2012).

Ethylene Signaling in Plants

Research by Li et al. (2015) revealed a mechanism where EIN2, a key signal transducer in ethylene signaling, mediates translational repression, indicating the broader biological roles of urea derivatives in plant biology (Wenyang Li, Mengdi Ma, Ying Feng, et al., 2015).

Material Science and Environmental Applications

Electron Transport Layer in Solar Cells

Wang et al. (2018) explored urea-doped ZnO films as electron transport layers in inverted polymer solar cells, demonstrating the potential of urea derivatives in enhancing the efficiency of solar cells (Zongtao Wang, Zhongqiang Wang, Ruqin Zhang, et al., 2018).

Oxidative Aromatization

A study by Horiuchi et al. (1991) on the oxidative aromatization of α,β-unsaturated cyclohexenones with iodine–cerium(IV) ammonium nitrate in alcohol, showcasing the chemical processes relevant to the synthesis of aromatic ethers (C. A. Horiuchi, H. Fukunishi, M. Kajita, et al., 1991).

Mechanism of Action

Target of Action

The primary targets of 1-Cyclohexyl-3-(2-(4-fluorophenoxy)ethyl)urea are currently unknown . This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c16-12-6-8-14(9-7-12)20-11-10-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSSNSYSLLZLAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)

methanone](/img/structure/B2748579.png)